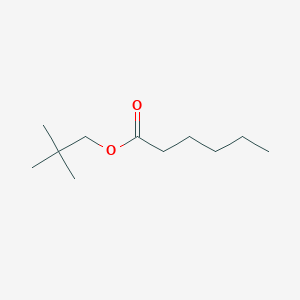

Neopentyl hexanoate

Description

Structure

3D Structure

Properties

CAS No. |

65127-75-5 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2,2-dimethylpropyl hexanoate |

InChI |

InChI=1S/C11H22O2/c1-5-6-7-8-10(12)13-9-11(2,3)4/h5-9H2,1-4H3 |

InChI Key |

SCOAFHPSYBOAGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Neopentyl Hexanoate

Chemical Esterification Approaches

Chemical esterification remains the most common and industrially significant method for producing neopentyl hexanoate (B1226103) and other polyol esters. This approach typically involves the reaction of an alcohol with a carboxylic acid, facilitated by a catalyst to increase the reaction rate and yield. The choice of catalyst and reaction conditions can be tailored to optimize the synthesis for specific outcomes, such as maximizing the yield of the diester or selectively producing the monoester.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer-Speier esterification, is the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of neopentyl hexanoate, this involves the reaction of neopentyl glycol with hexanoic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed as it is formed, often through azeotropic distillation. The catalysts for this reaction can be either homogeneous or heterogeneous.

Homogeneous acid catalysts are soluble in the reaction medium, leading to high catalytic activity. Common catalysts in this category include strong mineral acids and organic sulfonic acids.

Sulfuric Acid: Sulfuric acid is a widely used and effective catalyst for the esterification of neopentyl glycol with hexanoic acid. vtt.fi Research has focused on optimizing the reaction conditions to maximize the conversion to neopentyl glycol esters. A study utilizing the Taguchi method identified the optimal conditions for this reaction, achieving a conversion of over 99%. google.com The key parameters influencing the reaction were found to be pressure, temperature, the molar ratio of reactants, and the catalyst concentration. google.com The application of reduced pressure is particularly crucial as it facilitates the removal of water, thereby shifting the reaction equilibrium towards the product side. vtt.fi

Table 1: Optimized Reaction Conditions for Neopentyl Glycol Ester Synthesis using Sulfuric Acid Catalyst google.com

| Parameter | Optimal Value |

| Temperature | 423 K |

| Pressure | 0.5 kPa |

| Catalyst Amount (% w/w) | 0.5 |

| Hexanoic Acid:Neopentyl Glycol Molar Ratio | 3:1 |

| Conversion (%) | >99 |

p-Toluenesulfonic Acid (p-TsOH): Another commonly employed homogeneous catalyst is p-toluenesulfonic acid. It is effective in promoting the esterification of neopentyl glycol and hexanoic acid. In one reported method, the reactants were refluxed in toluene with p-TsOH as the catalyst, using a Dean-Stark apparatus to remove the water formed during the reaction. This approach resulted in yields ranging from 70-97% after a 6-hour reflux. vtt.fi A kinetic study of the esterification of neopentyl glycol with various carboxylic acids also utilized p-toluenesulfonic acid as the homogeneous catalyst for comparison with heterogeneous systems. finechem-mirea.ru

Heterogeneous acid catalysts are solids that are insoluble in the reaction medium. Their primary advantage is the ease of separation from the product mixture, which simplifies purification and allows for catalyst recycling, making the process more environmentally friendly and cost-effective.

Ion-Exchange Resins: Acidic ion-exchange resins, such as polystyrene-divinylbenzene sulfated resins, have proven to be effective catalysts for the synthesis of neopentyl glycol esters. pnu.ac.ir These solid acid catalysts facilitate the esterification of neopentyl glycol with fatty acids at elevated temperatures. pnu.ac.ir The use of an azeotroping agent like toluene helps in the continuous removal of water, driving the reaction to completion within 4-5 hours. pnu.ac.ir Kinetic studies have compared the performance of macroreticular (Amberlyst 15) and gellular (Dowex 50WX2) type resins against homogeneous catalysts like p-toluenesulfonic acid for the esterification of neopentyl glycol. finechem-mirea.ru These studies indicate that the formation of the monoester is significantly faster than the subsequent formation of the diester. finechem-mirea.ru

Zeolites and Other Solid Acids: Zeolites are crystalline aluminosilicates with a porous structure and acidic sites, making them suitable as catalysts for esterification. While small pore sizes can limit the diffusion of bulky molecules like those involved in polyol ester synthesis, the external surface of the zeolite can still contribute significantly to the catalytic activity. google.com Modified zeolites, such as Zr-ZSM-5, have been developed to enhance catalytic efficiency by improving mass transfer and increasing the number of strong acid sites, leading to high yields in polyol esterification. vtt.fi Other solid acid catalysts, such as sulfated zirconia, have also been investigated for the preparation of polyol esters, offering the benefits of being recyclable and less corrosive than liquid acids. finechem-mirea.ru

Table 2: Comparison of Catalysts for Neopentyl Glycol Esterification

| Catalyst Type | Catalyst Example(s) | Phase | Key Advantages | Key Research Findings |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Liquid | High catalytic activity | Over 99% conversion achieved under optimized conditions with H₂SO₄. google.com |

| Heterogeneous Acid | Ion-Exchange Resins (e.g., Amberlyst 15), Zeolites (e.g., Zr-ZSM-5), Sulfated Zirconia | Solid | Ease of separation, reusability, reduced corrosion | Effective for diester synthesis with water removal. pnu.ac.ir Monoester formation is kinetically favored. finechem-mirea.ru |

Advanced Esterification Strategies

Beyond direct acid-catalyzed esterification, more advanced methods have been developed to synthesize esters under milder conditions or to achieve specific selectivities. These strategies often involve the activation of the carboxylic acid or the alcohol to facilitate the reaction.

Dehydrative coupling reactions form esters by removing a molecule of water from the carboxylic acid and alcohol, often without the need for strong acid catalysts and high temperatures. These methods typically employ coupling reagents.

Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmissouri.edu The reaction proceeds through an alkoxyphosphonium salt intermediate, and notably, results in the inversion of stereochemistry at the alcohol's chiral center. griffith.edu.au While not commonly used for simple esters like this compound due to the cost of the reagents and the generation of stoichiometric byproducts, it is a powerful tool for the synthesis of complex molecules where mild conditions and stereochemical control are paramount. nih.gov The reaction of neopentyl alcohol with benzoic acid in the presence of triphenylphosphine and DIAD has been studied, confirming the formation of an alkoxyphosphonium salt as an intermediate. griffith.edu.au

Steglich Esterification: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent, with 4-dimethylaminopyridine (DMAP) serving as a catalyst. organic-chemistry.orgcommonorganicchemistry.com The reaction is mild, often performed at room temperature, and is particularly useful for the esterification of sterically hindered alcohols or acid-sensitive substrates. beilstein-journals.org The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. beilstein-journals.org DMAP accelerates the reaction by acting as an acyl transfer agent. beilstein-journals.org This method has been employed in the synthesis of complex natural products where a derivative of neopentyl glycol was a starting material, highlighting its utility for sterically demanding substrates. researchgate.net

The synthesis of a monoester from a polyol like neopentyl glycol presents a challenge due to the presence of multiple hydroxyl groups, which can lead to the formation of diesters and a mixture of products. Achieving high selectivity for the monoester often requires specialized techniques, particularly enzymatic catalysis.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high regio- and chemoselectivity under mild conditions. beilstein-journals.org This makes them ideal for the selective acylation of polyols. The lipase-catalyzed synthesis of neopentyl glycol diheptanoate in a solvent-free system has been reported, achieving high conversion rates. nih.gov By controlling the stoichiometry of the reactants (i.e., using an excess of the polyol), it is possible to favor the formation of the monoester. In the synthesis of neopentyl glycol diheptanoate, the reaction proceeds stepwise, first forming the monoester and then the diester. nih.gov By stopping the reaction at the appropriate time or by adjusting the reactant ratios, the monoester can be isolated as the major product. Studies on the enzymatic monoesterification of other symmetric diols with hexanoic acid have demonstrated that high selectivity for the monoester can be achieved, with the enzyme Candida antarctica lipase (B570770) B being particularly effective. project-incite.eu

Polyol Ester Synthesis with Neopentyl Glycol and Hexanoic Acid Derivatives

The synthesis of this compound, a polyol ester, is commonly achieved through the direct esterification of neopentyl glycol (NPG) with hexanoic acid. asianpubs.orgasianpubs.org This reaction is typically catalyzed by an acid catalyst to drive the formation of the ester and water as a byproduct. asianpubs.org To enhance the reaction rate and achieve high conversion, the water is continuously removed, often by applying reduced pressure, which shifts the equilibrium towards product formation. asianpubs.org

Strong acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for this esterification. asianpubs.orggoogle.com Research has focused on optimizing the reaction conditions to maximize the yield and efficiency of the synthesis. A study utilizing the Taguchi method identified the optimal conditions for the esterification of neopentyl glycol with hexanoic acid using sulfuric acid as a catalyst. asianpubs.orgasianpubs.org The study systematically investigated the effects of four key variables: temperature, pressure, the molar ratio of hexanoic acid to neopentyl glycol (HA:NPG), and the amount of catalyst. asianpubs.orgasianpubs.org

The statistical analysis revealed that pressure was the most influential factor, contributing to 43.9% of the total effect, followed by temperature at 38.8%. asianpubs.org The molar ratio and catalyst amount had smaller but still significant impacts. asianpubs.org Under the optimized conditions, a neopentyl glycol conversion of 99% was achieved in approximately one hour without the use of a solvent, presenting a greener reaction approach. asianpubs.org In other reported methods, the reactants were refluxed in toluene with p-toluenesulfonic acid as the catalyst, yielding 70-97% of the ester after 6 hours. asianpubs.org

The optimized conditions found for the solvent-free synthesis are detailed in the table below.

| Parameter | Optimized Value |

| Temperature | 423 K |

| Pressure | 0.5 kPa |

| HA:NPG Molar Ratio | 3:1 |

| Catalyst (Sulfuric Acid) | 0.5% w/w |

| Resulting Conversion | 99% |

This table presents the optimized reaction conditions for the synthesis of neopentyl glycol ester with hexanoic acid, as determined by the Taguchi method. asianpubs.orgasianpubs.org

Heterogeneous catalysts, such as acidic ion exchange resins (polyestyrenedivinylbenzene sulfated), have also been investigated for the synthesis of neopentyl glycol esters. pnu.ac.irpnu.ac.ir This method involves heating the fatty acid and neopentyl glycol in the presence of the resin catalyst, while using an azeotroping agent like toluene to continuously remove the water byproduct. pnu.ac.irpnu.ac.ir This process is typically completed within 4-5 hours. pnu.ac.ir

Enzymatic Esterification and Transesterification Processes

Enzymatic synthesis offers a green alternative to chemical catalysis for producing this compound, operating under milder conditions and often with higher selectivity. researchgate.netmdpi.com Lipases are the most commonly used biocatalysts for this purpose, capable of catalyzing esterification reactions in non-aqueous, solvent-free systems. researchgate.netmdpi.comulpgc.es This enzymatic pathway is valued for producing esters that can be labeled as "natural" or "environmentally-friendly," which is particularly advantageous for applications in the cosmetics industry. researchgate.netulpgc.esnih.gov

The selection of an appropriate biocatalyst is crucial for an efficient enzymatic process. Immobilized lipases are often preferred as they can be easily separated from the reaction medium and reused, which is a key advantage of heterogeneous catalysis. ulpgc.es Among commercially available options, Novozym® 435, an immobilized lipase B from Candida antarctica (CalB), has been identified as a highly effective catalyst for the synthesis of neopentyl glycol esters. researchgate.net

Optimization of reaction parameters such as temperature and catalyst concentration is essential to maximize product yield. For the synthesis of a similar compound, neopentyl glycol diheptanoate, optimal conditions were determined for Novozym® 435. researchgate.netnih.gov Research demonstrated that a yield of 90% could be achieved using a 7.5% (w/w) concentration of Novozym® 435 at a temperature of 70°C. researchgate.netnih.gov Another study focusing on neopentyl glycol dilaurate found that optimal conditions for Novozym® 435 were a lower concentration of 3.75% (w/w) but at a higher temperature of 80°C. researchgate.net The structural characteristics of Novozym® 435, including a "flapping lid" that covers the active site, may contribute to its effectiveness by overcoming steric hindrance, thereby improving the binding of substrates. researchgate.net

| Biocatalyst | Substrates | Catalyst Conc. (% w/w) | Temperature (°C) | Yield (%) |

| Novozym® 435 | Neopentyl Glycol, Heptanoic Acid | 7.5% | 70 | 90% |

| Novozym® 435 | Neopentyl Glycol, Lauric Acid | 3.75% | 80 | >90% |

This table shows optimized conditions for the synthesis of neopentyl glycol esters using the biocatalyst Novozym® 435, with data from studies on similar long-chain fatty acids. researchgate.netnih.gov

Performing enzymatic esterification in a solvent-free system (SFS) is an increasingly common strategy that aligns with the principles of green chemistry. researchgate.netulpgc.es This approach avoids the costs and environmental impact associated with solvent use, recovery, and disposal. ulpgc.es Furthermore, solvent-free reactions can lead to higher volumetric productivity and simplify downstream purification processes. ulpgc.es

The synthesis of neopentyl glycol esters has been successfully carried out in solvent-free media using immobilized lipases. researchgate.net In such systems, the reaction is typically conducted in an open-air reactor, which facilitates the removal of the water byproduct through evaporation. researchgate.netnih.gov This continuous removal of water is critical as it shifts the reaction equilibrium towards the formation of the ester, thereby increasing the final product yield. researchgate.netnih.gov The substrates themselves form the reaction medium, which can be advantageous, although high concentrations of one substrate, such as the carboxylic acid, can sometimes lead to enzyme inhibition. researchgate.netnih.gov

A significant challenge in the enzymatic synthesis of esters can be substrate inhibition, where high concentrations of the carboxylic acid reduce the initial reaction rate and can potentially deactivate the enzyme. researchgate.netnih.gov To overcome this issue, a fed-batch or stepwise substrate addition strategy can be employed. researchgate.net

In the synthesis of neopentyl glycol diheptanoate, researchers observed an inhibiting effect at high concentrations of heptanoic acid when stoichiometric amounts of the substrates were added at the beginning of the reaction. researchgate.netnih.gov To mitigate this, a protocol involving the stepwise addition of the acid was developed. The most effective strategy involved dividing the total required amount of heptanoic acid into four equal portions. researchgate.netnih.gov Each subsequent portion was added only after the previous one had been consumed in the reaction. nih.gov This approach prevents the accumulation of high acid concentrations, maintaining a more favorable environment for the enzyme and leading to enhanced yields. Following this protocol, and with a final addition of neopentyl glycol to react with remaining acid, a conversion of 95% was achieved. researchgate.netnih.gov

Transesterification is another viable enzymatic route for the synthesis of this compound. This process involves reacting neopentyl glycol with a fatty acid ester, such as a fatty acid methyl ester (FAME), instead of the free fatty acid. researchgate.net This method can be particularly useful when using feedstocks like vegetable oils. researchgate.net

The synthesis of neopentyl glycol esters has been demonstrated through the transesterification of rapeseed oil fatty acid methyl esters with neopentyl glycol. researchgate.net This reaction was catalyzed by an immobilized lipase in a solvent-free medium. Using Candida antarctica lipase, a substrate conversion of over 98% was achieved after 150 hours. researchgate.net This process yields the desired polyol ester and a byproduct (methanol in the case of FAMEs), which must be removed to drive the reaction to completion. asianpubs.org

Reaction Mechanisms and Kinetic Investigations in Neopentyl Hexanoate Synthesis

Mechanistic Pathways of Esterification

The synthesis of neopentyl hexanoate (B1226103) from neopentyl alcohol and hexanoic acid is a classic example of esterification. This transformation can be achieved through several mechanistic routes, including acid-catalyzed, direct nucleophilic acyl substitution, and enzymatic pathways.

Acid-Catalyzed Esterification Mechanisms

The most common method for synthesizing esters like neopentyl hexanoate is the Fischer-Speier esterification, which involves reacting a carboxylic acid (hexanoic acid) with an alcohol (neopentyl alcohol) in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org This reaction is a reversible equilibrium process. organic-chemistry.org

The mechanism proceeds through several key steps: libretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl Group: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of hexanoic acid. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. organic-chemistry.orglibretexts.org

Nucleophilic Attack: The alcohol (neopentyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon. organic-chemistry.org This step leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com

To drive the equilibrium towards the product side, water is often removed from the reaction mixture as it is formed, for instance, by azeotropic distillation. organic-chemistry.org

Nucleophilic Acyl Substitution in Ester Formation

Fundamentally, esterification is a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This class of reaction involves a nucleophile displacing a leaving group on an acyl compound. masterorganicchemistry.com Unlike SN2 reactions that occur in a single step, nucleophilic acyl substitution is a two-step process involving a tetrahedral intermediate. libretexts.org

The general mechanism as it applies to the formation of this compound is:

Addition Step: The nucleophile (neopentyl alcohol) adds to the carbonyl carbon of the acyl compound (protonated hexanoic acid). This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination Step: The intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O pi bond, and in the process, the leaving group (water) is expelled. masterorganicchemistry.comyoutube.com

Enzymatic Reaction Pathways and Stereochemical Specificity

An environmentally friendly alternative to chemical synthesis is the use of enzymes, particularly lipases, as biocatalysts. nih.govd-nb.info Lipases are highly efficient and selective, often operating under mild temperature and pressure conditions, which can prevent the formation of unwanted byproducts. mdpi.com

The enzymatic synthesis of esters like this compound typically follows a Ping-Pong Bi-Bi mechanism . mdpi.comucp.ptnih.gov This pathway involves two substrates and yields two products. The steps are as follows:

The first substrate, the fatty acid (hexanoic acid), binds to the active site of the lipase (B570770).

An acyl-enzyme intermediate is formed, and the first product (water) is released. nih.gov

The second substrate, the alcohol (neopentyl alcohol), then binds to the acyl-enzyme complex.

The ester (this compound) is formed and released from the enzyme, which returns to its original state, ready to catalyze another reaction cycle. mdpi.comnih.gov

Enzymatic reactions are renowned for their high stereochemical specificity, meaning they can distinguish between stereoisomers of a substrate. While neopentyl alcohol and hexanoic acid are achiral, this specificity is a crucial advantage of enzymatic catalysis in the synthesis of more complex chiral esters. d-nb.info

Kinetic Modeling and Parameter Determination

Understanding the kinetics of this compound synthesis is essential for process design, optimization, and control. Kinetic studies involve measuring reaction rates under various conditions to develop mathematical models that describe the reaction's behavior.

Reaction Rate Studies and Reactivity Comparisons

Kinetic studies on the esterification of neopentyl glycol (a molecule structurally related to neopentyl alcohol) with various carboxylic acids have provided valuable insights. Research indicates that in the formation of neopentyl glycol esters, the initial formation of the monoester is significantly faster than the subsequent reaction to form the diester. vtt.fiacs.org

The reaction rate is influenced by several factors, including temperature, reactant molar ratio, catalyst concentration, and pressure. An optimization study on the synthesis of neopentyl glycol ester with hexanoic acid identified the relative importance of these parameters. asianpubs.org The pressure had the most significant contribution to the conversion rate, followed by the molar ratio of reactants. asianpubs.org

| Parameter | Level 1 | Level 2 | Level 3 | Contribution (%) |

|---|---|---|---|---|

| Temperature (K) | 423 | 453 | 483 | 1.5 |

| Pressure (kPa) | 0.5 | 25 | 50 | 43.9 |

| Molar Ratio (HA:NPG) | 1.5:1 | 3:1 | 6:1 | 27.5 |

| Catalyst Amount (wt %) | 0.5 | 1.0 | 1.5 | 4.3 |

This table summarizes the percentage contribution of different process parameters to the conversion in the esterification of neopentyl glycol with hexanoic acid.

Activation Energy and Pre-exponential Factor Derivation

The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. researchgate.net The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor relates to the frequency of collisions between reactant molecules in the correct orientation. researchgate.net

These parameters are typically determined experimentally by measuring the reaction rate at different temperatures and plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, and the y-intercept is ln(A). researchgate.net While specific values for this compound were not available in the reviewed literature, data from similar esterification reactions provide context. For example, the synthesis of neopentyl glycol di(2-ethylhexanoate) was found to have a specific activation energy and pre-exponential factor that were established through kinetic modeling. finechem-mirea.ru Similarly, a study on the synthesis of ethyl hexanoate reported an activation energy of 40.39 kJ/mol. researchgate.net

| Reaction | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |

|---|---|---|---|

| Neopentyl glycol esterification with 2-ethylhexanoic acid | Value Established | Value Established | finechem-mirea.ru |

| Ethyl hexanoate synthesis (heterogeneous catalysis) | 40.39 kJ/mol | Not specified | researchgate.net |

| Non-catalytic biodiesel transesterification | 44.88 kJ/mol | 7.88 × 10³ min⁻¹ | researchgate.net |

This table presents reported activation energies and pre-exponential factors for related ester synthesis reactions, illustrating the typical range for these kinetic parameters.

Development of Kinetic Models

The synthesis of this compound, an esterification reaction between neopentyl alcohol and hexanoic acid, is a reversible reaction. To understand and optimize this process, the development of accurate kinetic models is crucial. While specific kinetic models exclusively for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on the esterification of neopentyl glycol with various carboxylic acids, which follow similar reaction principles. These studies often form the basis for understanding the kinetics of neopentyl ester synthesis in general.

Kinetic investigations into the synthesis of neopentyl esters, such as those from neopentyl glycol, typically involve monitoring the concentration of reactants and products over time under various conditions. The data obtained is then used to propose a reaction mechanism and derive a corresponding rate equation. For the esterification of neopentyl glycol, it has been observed that the formation of the monoester is significantly faster than the subsequent formation of the diester.

The kinetic models developed for similar esterification reactions are often based on pseudo-homogeneous models. These models can incorporate various mechanistic assumptions, such as the Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms, particularly when heterogeneous catalysts are employed. For instance, in the acid-catalyzed esterification of neopentyl glycol, the reaction is often modeled considering the protonation of the carboxylic acid as a key step, followed by nucleophilic attack by the alcohol.

The general form of the rate equation for such esterification reactions can be complex, accounting for the concentrations of the alcohol, carboxylic acid, ester, and water, as well as the catalyst concentration. The models also incorporate rate constants for both the forward and reverse reactions. The Arrhenius equation is typically used to describe the temperature dependence of these rate constants, allowing for the determination of activation energies and pre-exponential factors.

Optimization of Reaction Conditions and Process Parameters

The efficiency and economic viability of this compound synthesis are heavily dependent on the optimization of reaction conditions. Key parameters that are typically investigated include temperature, pressure, the molar ratio of reactants, and catalyst loading. While specific optimization data for this compound is scarce, studies on the synthesis of other neopentyl esters provide valuable guidance.

Influence of Temperature and Pressure on Reaction Efficiency

Pressure is another critical parameter, particularly for reactions where one of the products is volatile, such as water in esterification. By operating under reduced pressure, the water produced during the reaction can be continuously removed, shifting the equilibrium towards the product side and thereby increasing the conversion of the reactants. This technique, known as reactive distillation, is a common strategy to enhance the yield of esters.

Table 1: Optimal Temperatures for Neopentyl Ester Synthesis

| Ester | Optimal Temperature (°C) |

|---|---|

| Neopentyl Glycol Di(2-ethylhexanoate) | 160-170 |

| Neopentyl Glycol Diacetate | 100-110 |

Note: The data presented is for the synthesis of neopentyl glycol diesters, which can serve as a reference for the synthesis of this compound.

Molar Ratio Effects on Conversion and Selectivity

The stoichiometry of the esterification reaction between a carboxylic acid and an alcohol is 1:1. However, to maximize the conversion of the more valuable reactant, an excess of the other reactant is often used. This shifts the reaction equilibrium towards the formation of the ester. In the synthesis of neopentyl esters from neopentyl glycol, a significant molar excess of the carboxylic acid is often employed. For instance, in the synthesis of neopentyl glycol diacetate and di(2-ethylhexanoate), an eightfold molar excess of the acid has been used to achieve high yields. finechem-mirea.ru

The choice of the molar ratio can also influence the selectivity of the reaction, especially when polyols like neopentyl glycol are used, where both monoesters and diesters can be formed. By carefully controlling the molar ratio, it is possible to favor the formation of the desired product.

Table 2: Molar Ratio Effects in Neopentyl Ester Synthesis

| Reactants | Molar Ratio (Acid:Alcohol) | Outcome |

|---|---|---|

| Acetic Acid : Neopentyl Glycol | 8:1 | High yield of Neopentyl Glycol Diacetate |

| 2-Ethylhexanoic Acid : Neopentyl Glycol | 8:1 | High yield of Neopentyl Glycol Di(2-ethylhexanoate) |

Note: The data presented is for the synthesis of neopentyl glycol diesters, which can serve as a reference for the synthesis of this compound.

Catalyst Loading and Reusability Studies

The catalyst plays a vital role in accelerating the rate of esterification. The amount of catalyst used, or catalyst loading, is a critical parameter to optimize. A higher catalyst loading generally leads to a faster reaction rate. However, there is an optimal loading beyond which the increase in reaction rate becomes insignificant, and it may lead to increased costs and potential side reactions.

Degradation Pathways and Mechanisms of Neopentyl Hexanoate Esters

Oxidative Degradation Mechanisms

Oxidative degradation is a major pathway for the breakdown of neopentyl esters, especially at elevated temperatures. acs.org This process involves a complex series of free-radical reactions, leading to the formation of a variety of oxygenated products.

The autoxidation of neopentyl esters shares mechanistic similarities with the well-studied autoxidation of alkanes. researchgate.net The process is a free-radical chain reaction that can be described by initiation, propagation, and termination steps. acs.org The initiation phase involves the formation of initial free radicals, such as the alkyl radical (R•). acs.org In the presence of oxygen, these radicals are converted to peroxy radicals (ROO•), which then drive the propagation phase.

Studies on a series of neopentyl esters, which serve as models for more complex polyol esters used in lubricants, have shown that autoxidation can be initiated at elevated temperatures. For instance, the autoxidation of five different neopentyl esters has been studied at 438 K. rsc.org The primary products of this process typically include a range of hydroperoxides, which can further decompose to form keto- and hydroxy-esters. rsc.org Notably, significant amounts of neopentanol and the corresponding carboxylic acid are also formed during the autoxidation of each ester studied. rsc.org It has been demonstrated that these are primarily products of oxidation rather than hydrolysis. rsc.org

During the autoxidation of neopentyl esters, esterperoxyl radicals (ROO•) are key intermediates. These radicals are formed when an ester radical reacts with molecular oxygen. wikipedia.org The chemistry of these esterperoxyl radicals is very similar to that of the oxygenated radicals derived from alkanes. researchgate.net

Once formed, esterperoxyl radicals can participate in several reactions that propagate the oxidation chain. A crucial reaction is the abstraction of a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new ester radical. This is a key step in the autocatalytic nature of the oxidation process. acs.org

The decomposition of these hydroperoxides can lead to the formation of highly reactive hydroxyl radicals (•OH) and alkoxyl radicals (RO•). wikipedia.orglibretexts.org These radicals can then abstract hydrogen atoms from other ester molecules, continuing the degradation cycle. researchgate.net The reactivity of these oxygenated radicals, particularly their selectivity in attacking different C-H bonds within the ester molecule, is a determining factor in the distribution of final degradation products. rsc.org

The susceptibility of different carbon-hydrogen (C-H) bonds in the neopentyl hexanoate (B1226103) molecule to radical attack is not uniform. Studies involving the reaction of neopentyl esters with tert-butoxyl and cumyloxyl radicals have provided insight into the selectivity of this process. rsc.orgcapes.gov.br

Research indicates that radical attack can occur on both the neopentyl (alkyl) group and the hexanoyl (acyl) group of the ester. researchgate.netrsc.orgcapes.gov.br Specifically, the α-alkyl hydrogen atoms on the ester show particular vulnerability compared to the acyl hydrogen atoms. rsc.org This suggests that the methylene (B1212753) group adjacent to the ester oxygen is a primary site of attack.

Furthermore, within the acyl chain, there is a preference for attack at positions away from the carbonyl group. It has been observed that the β-acyl C-H bonds appear to be more susceptible to radical attack than the α-acyl C-H bonds. researchgate.net The selectivity of the radical attack is influenced by a combination of factors including bond dissociation energies, steric effects, and polar effects. rsc.orgcapes.gov.br The more substituted a radical center is, the more stable it generally is, which influences the preferred site of hydrogen abstraction. libretexts.org

The table below summarizes the relative reactivity of different C-H bonds in neopentyl esters towards radical attack, as inferred from various studies.

| Position of C-H Bond | Relative Reactivity | Supporting Observations |

| α-Alkyl (on neopentyl group) | High | The α-alkyl hydrogen atoms show particular vulnerability. rsc.org |

| β-Acyl (on hexanoyl group) | Higher than α-acyl | β-acyl C-H bonds appear to be more susceptible to attack than α-acyl C-H bonds. researchgate.net |

| α-Acyl (on hexanoyl group) | Lower than β-acyl | Attack occurs at the α- and subsequent positions on the acyl moiety. rsc.orgcapes.gov.br |

| Other Acyl positions | Moderate | Attack can occur at various positions along the acyl chain. rsc.orgcapes.gov.br |

| Primary C-H bonds | Participate in reaction | Primary C-H bonds in both the alkyl and acyl groups are involved in the autoxidation process. researchgate.net |

While neopentyl esters are noted for their enhanced thermal stability compared to other esters due to the absence of a β-hydrogen on the alcohol moiety, they are not immune to thermal degradation at sufficiently high temperatures. nist.govdtic.mil The thermal decomposition of these esters is a complex process that can proceed through multiple pathways, and the initial decomposition products can themselves undergo further breakdown. nist.gov

In an inert atmosphere, the thermal decomposition of neopentyl esters can lead to the formation of various products. For neopentyl butanoate, thermolysis in the presence of initiators like di-tert-butyl peroxide at 438 K results in the formation of six different ester radical dimers. researchgate.net At lower temperatures (298 K), a greater number of dimer products are observed, indicating that kinetic factors play a more significant role in determining the product distribution. researchgate.net

In the presence of oxygen (thermo-oxidative degradation), the decomposition is more complex. The primary products include hydroperoxides, which can then decompose into keto- and hydroxy-esters. rsc.org A significant pathway in the thermo-oxidative degradation of polyol esters is the formation of the parent carboxylic acid and neopentanol. rsc.orgyork.ac.uk Other potential decomposition products can include aldehydes and ketones resulting from the oxidation of alcohol functionalities. acs.org

The table below lists some of the major products identified from the thermal and thermo-oxidative decomposition of neopentyl esters.

| Decomposition Condition | Reactant/Model Compound | Major Decomposition Products | Reference |

| Thermolysis (438 K) | Neopentyl butanoate | Ester radical dimers | researchgate.net |

| Autoxidation (438 K) | Neopentyl butanoate | Hydroperoxides, keto-esters, hydroxy-esters, neopentanol, butanoic acid | rsc.org |

| Thermo-oxidative | Polyol Esters (general) | Carboxylic acids, aldehydes, ketones, alcohols | acs.orgyork.ac.uk |

| Thermal Decomposition | Polyol Ester Lubricants | Carboxylic acid, tri-ester, gaseous products | nist.gov |

Hydrolytic Degradation Mechanisms

Hydrolysis is another important degradation pathway for neopentyl hexanoate, involving the cleavage of the ester bond by water to yield neopentyl alcohol and hexanoic acid. While neopentyl esters exhibit good hydrolytic stability, the reaction can be accelerated by the presence of acids or bases. purdue.edu

The hydrolysis of esters is significantly catalyzed by the presence of acids. purdue.eduresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the ester group, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

The rate of acid-catalyzed hydrolysis is influenced by steric factors. The bulky neopentyl group provides steric hindrance around the ester linkage, which contributes to the relatively high hydrolytic stability of neopentyl esters. purdue.edu However, the acid formed as a product of the hydrolysis (hexanoic acid in this case) can act as a catalyst, leading to an autocatalytic process where the rate of hydrolysis increases as the concentration of the acid product builds up. purdue.edu

The kinetics of this reaction can be modeled, and it is generally observed that if the acid concentration is kept low, the rate of hydrolysis is significantly reduced. purdue.edu Studies on polyol esters have shown that the rate of hydrolysis is much slower in the absence of a catalyst compared to the acid-catalyzed reaction. purdue.edu The structure of the acyl group also plays a role; for instance, esters with branching on the α-carbon of the acid component hydrolyze more slowly than those with linear acid chains. purdue.edu

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound, particularly under basic conditions, is a significant degradation pathway. This reaction, often termed saponification, involves the cleavage of the ester bond to yield neopentyl glycol and a salt of hexanoic acid. chemistrysteps.comnerdfighteria.info

The most prevalent mechanism for the base-catalyzed hydrolysis of esters like this compound is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.govucoz.com This process occurs in a single, concerted step, analogous to an SN2 reaction. epa.gov The hydroxide (B78521) ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. nerdfighteria.info Subsequently, the electron pair from the oxygen of the original carbonyl group reforms the double bond, leading to the departure of the neopentyloxy group as a leaving group. This leaving group then deprotonates the newly formed hexanoic acid, rendering the reaction essentially irreversible. chemistrysteps.com

While the BAC2 mechanism is dominant, other base-catalyzed hydrolysis mechanisms exist, though they are less common for this type of ester. These include BAC1, BAL1, and BAL2, which involve unimolecular or bimolecular pathways with either acyl-oxygen or alkyl-oxygen bond fission. epa.gov However, for primary esters like this compound, the BAC2 pathway is the most kinetically favored. ucoz.com The structure of the neopentyl group, with its lack of α-hydrogens, sterically hinders alternative reaction pathways, further favoring the BAC2 mechanism.

Enzymatic Hydrolysis of Ester Bonds

Enzymatic hydrolysis represents a biologically mediated degradation pathway for this compound. Lipases and esterases are the primary classes of enzymes responsible for cleaving the ester bonds in this compound. semanticscholar.orgscience.gov These enzymes are widely utilized in various biotechnological applications for the synthesis and degradation of esters. mdpi.com

The enzymatic hydrolysis of esters proceeds via a mechanism similar to base-catalyzed hydrolysis, involving the formation of a tetrahedral intermediate at the enzyme's active site. For instance, lipases from sources such as Candida antarctica have been shown to effectively catalyze the hydrolysis of neopentyl glycol esters. researchgate.net The specificity of the enzyme plays a crucial role; for example, pig liver esterase has been used to selectively hydrolyze one ester group in a diester molecule. rsc.org

Research has demonstrated that the enzymatic hydrolysis of esters can be highly efficient. For example, studies on the hydrolysis of p-nitrophenyl hexanoate by enzymes have been used to quantify esterase activity. semanticscholar.org The rate and extent of enzymatic degradation are influenced by factors such as temperature, pH, and the presence of inhibitors. Short-chain fatty acids, for instance, can have an inhibitory effect on lipase (B570770) activity. researchgate.net

Factors Influencing Hydrolytic Stability

Several factors inherent to the molecular structure of this compound and its surrounding environment influence its resistance to hydrolysis.

Steric Hindrance: The branched neopentyl group provides significant steric hindrance around the ester linkage. researchgate.net This bulkiness impedes the approach of nucleophiles like water or hydroxide ions to the carbonyl carbon, thereby slowing down the rate of hydrolysis compared to linear esters. researchgate.net

Purity of the Compound: The presence of impurities, particularly acidic or basic residues from the synthesis process, can catalyze hydrolysis. researchgate.net Therefore, highly purified this compound will exhibit greater hydrolytic stability.

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. tum.de

Water Content: The presence of water is essential for hydrolysis to occur. An increase in water contamination will lead to a higher rate of degradation. tum.de

pH: The rate of hydrolysis is significantly influenced by the pH of the environment. It is generally slowest in the neutral pH range and increases under both acidic and basic conditions.

| Factor | Influence on Hydrolytic Stability |

| Steric Hindrance | Increases stability by impeding nucleophilic attack. researchgate.net |

| Purity | Higher purity leads to greater stability. researchgate.net |

| Temperature | Higher temperatures decrease stability. tum.de |

| Water Content | Increased water content decreases stability. tum.de |

| pH | Stability is lowest at acidic and basic pH values. |

Other Degradation Phenomena

Beyond hydrolysis, other chemical reactions can contribute to the degradation of this compound, particularly under conditions of thermal and oxidative stress.

Transesterification as a Degradation Pathway

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. In the context of this compound degradation, this can occur if the compound is in the presence of other alcohols, especially at elevated temperatures and with catalytic impurities. This reaction can alter the properties of the substance by forming new, unintended ester compounds. For polyol esters, degradation can be dominated by hydrolysis and transesterification, especially following initial oxidation. york.ac.ukyork.ac.uk

Formation of Cyclic Acetals and Lactones from Oxidation Byproducts

The oxidation of this compound can lead to the formation of aldehydes as primary oxidation products. york.ac.uk These aldehydes can then undergo further reactions. One such reaction is the formation of cyclic acetals. This can occur if the aldehyde reacts with a diol, such as neopentyl glycol that may be present from hydrolysis. york.ac.ukyork.ac.uk The formation of cyclic acetals from aldehydes and diols is a known reaction, often catalyzed by acids. google.com

Furthermore, if the hexanoate (acyl) chain of the ester undergoes oxidation to form a hydroxyl group, this can lead to the intramolecular formation of lactones. york.ac.ukyork.ac.uk This involves the newly formed hydroxyl group attacking the ester linkage within the same molecule. york.ac.uk The stability of cyclic acetals and the potential for their cleavage by strong oxidizing agents can further complicate the degradation profile. organic-chemistry.org

Environmental Fate and Biotransformation Studies

Biodegradation Pathways and Mechanisms

The primary mechanism for the environmental breakdown of neopentyl hexanoate (B1226103) is expected to be biodegradation, mediated by microorganisms. The ester linkage in its structure is susceptible to enzymatic hydrolysis, initiating the degradation process.

The initial and most critical step in the biodegradation of neopentyl hexanoate is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are commonly produced by a wide range of microorganisms. The hydrolysis cleaves the molecule into neopentyl alcohol (2,2-dimethylpropane-1,3-diol) and hexanoic acid. wikipedia.orgchemguide.co.uk This initial cleavage is significant because it breaks down the parent compound into smaller, more water-soluble, and generally less complex molecules.

Following hydrolysis, the resulting neopentyl alcohol and hexanoic acid are further metabolized by microorganisms through separate pathways. Hexanoic acid, a straight-chain fatty acid, is readily biodegradable and is expected to be catabolized through the β-oxidation pathway, a common metabolic process for fatty acids, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle. The neopentyl alcohol, with its quaternary carbon atom, may exhibit slower degradation rates compared to the fatty acid portion. However, it can be oxidized to its corresponding aldehyde and then to a carboxylic acid, which can then be further metabolized.

The ready biodegradability of chemical substances is commonly assessed using standardized test methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals. bpcinstruments.comcontractlaboratory.comoecd.orgoecd.org These tests are designed to determine if a substance has the potential for rapid and ultimate biodegradation in an aerobic aqueous environment. contractlaboratory.comimpact-solutions.co.uk For a substance like this compound, the most relevant OECD 301 methods would be the DOC Die-Away (OECD 301A), CO2 Evolution (OECD 301B), or Manometric Respirometry (OECD 301F) tests. bpcinstruments.com

These tests typically involve exposing the test substance to a mixed population of microorganisms (e.g., from activated sludge) in a mineral medium over a 28-day period. oecd.org Biodegradation is monitored by measuring the decrease in dissolved organic carbon (DOC), the amount of carbon dioxide produced, or the oxygen consumed. bpcinstruments.comoecd.org To be classified as "readily biodegradable," a substance must meet specific pass levels within a "10-day window." For DOC removal, the pass level is ≥70%, and for CO2 evolution or oxygen demand, it is ≥60% of the theoretical maximum. contractlaboratory.com

Table 1: Standard OECD 301 Methods for Assessing Ready Biodegradability

| OECD Test Guideline | Method Name | Principle of Measurement | Pass Level for Ready Biodegradability |

| 301 A | DOC Die-Away | Measurement of Dissolved Organic Carbon (DOC) removal. | ≥ 70% removal of initial DOC. |

| 301 B | CO₂ Evolution Test | Measurement of the cumulative amount of CO₂ produced. | ≥ 60% of the theoretical CO₂ production. |

| 301 C | Modified MITI Test (I) | Measurement of oxygen consumption. | ≥ 60% of the theoretical oxygen demand (ThOD). |

| 301 D | Closed Bottle Test | Measurement of the decrease in dissolved oxygen concentration. | ≥ 60% of the theoretical oxygen demand (ThOD). |

| 301 E | Modified OECD Screening Test | Measurement of Dissolved Organic Carbon (DOC) removal. | ≥ 70% removal of initial DOC. |

| 301 F | Manometric Respirometry Test | Measurement of oxygen consumption in a closed respirometer. | ≥ 60% of the theoretical oxygen demand (ThOD). |

This table is generated based on information from the OECD Guidelines for the Testing of Chemicals.

Several factors can influence the rate at which this compound is biotransformed in the environment. These can be broadly categorized as relating to the chemical's properties and the environmental conditions. howmed.netlibretexts.orgslideshare.netntu.edu.sgnih.gov

Chemical Structure: The presence of the ester linkage makes this compound susceptible to enzymatic hydrolysis. However, the steric hindrance caused by the bulky neopentyl group might slightly reduce the rate of enzymatic attack compared to linear esters. Studies on other branched esters have shown that branching in the alcohol moiety can affect the rate and extent of biodegradation. researchgate.net

Environmental Conditions:

Temperature: Biotransformation rates are generally temperature-dependent, with optimal rates occurring within a specific range for the active microbial populations.

pH: The activity of esterase enzymes is pH-dependent. Extreme pH values can denature the enzymes and inhibit biodegradation.

Oxygen Availability: Aerobic biodegradation, which is typically faster for this type of compound, requires the presence of oxygen. In anaerobic environments, the degradation process would be slower and involve different microbial pathways.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and enzymatic activity.

Microbial Population: The rate of biotransformation is directly related to the presence, abundance, and acclimatization of microorganisms capable of degrading esters.

Table 2: Factors Influencing the Biotransformation Rate of this compound

| Factor | Influence on Biotransformation Rate | Rationale |

| Chemical Structure | Moderate | Ester linkage is biodegradable, but the neopentyl group may cause some steric hindrance. |

| Temperature | High | Microbial enzyme activity is highly dependent on temperature. |

| pH | High | Enzyme activity has an optimal pH range; extreme pH can inhibit degradation. |

| Oxygen Availability | High | Aerobic degradation is generally faster than anaerobic degradation for such compounds. |

| Nutrient Availability | Medium | Microorganisms require nutrients for growth and metabolism. |

| Microbial Population | High | The presence and adaptation of specific microbial consortia are essential for efficient degradation. |

Environmental Compartmentalization and Distribution Modeling

The environmental distribution of this compound can be predicted using fugacity-based models. lupinepublishers.comulisboa.pttrentu.canih.govrsc.org Fugacity models are multimedia environmental models that describe the partitioning of a chemical between different environmental compartments such as air, water, soil, sediment, and biota. The model uses the chemical's physical-chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its distribution at equilibrium.

For a compound like this compound, which is a relatively volatile and moderately hydrophobic liquid, a Level I or Level III fugacity model could provide insights into its likely environmental distribution.

Level I Fugacity Model: This model assumes a closed system at equilibrium and predicts the partitioning of a chemical based on the volumes and fugacity capacities of the different environmental compartments. lupinepublishers.com

Level III Fugacity Model: This is a more realistic steady-state, non-equilibrium model that considers advective and degradative processes in addition to partitioning. ulisboa.pt

Table 3: Predicted Environmental Compartmentalization of this compound

| Environmental Compartment | Predicted Distribution Tendency | Rationale based on Physicochemical Properties |

| Air | High | As a volatile organic compound, a significant fraction is expected to be present in the atmosphere. |

| Water | Low to Moderate | Limited by its moderate water solubility. |

| Soil/Sediment | Moderate to High | Expected to adsorb to organic matter in soil and sediment due to its hydrophobicity. |

| Biota | Moderate | Potential for bioaccumulation in organisms due to its lipophilic nature. |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Structural Elucidation and Purity Assessment

Chromatographic methods are indispensable for separating neopentyl hexanoate (B1226103) from reaction mixtures and quantifying its purity. These techniques are foundational in both process optimization and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. impactfactor.org In the context of neopentyl hexanoate, GC-MS is instrumental for both qualitative and quantitative analysis. finechem-mirea.ruekb.eg

Method development for GC-MS analysis of this compound involves optimizing several parameters to achieve effective separation and identification. This includes the selection of an appropriate capillary column, often one with a stationary phase like 5% phenyl polysiloxane, and defining the temperature program for the oven. impactfactor.org The injector temperature and the flow rate of the carrier gas, typically helium, are also critical parameters. jppres.comshimadzu.com For instance, in the analysis of related esters, a temperature range from 40 to 320°C with a fixed ramp rate has been successfully employed. ekb.eg

GC-MS has been applied to analyze the products of esterification reactions between neopentyl glycol and various carboxylic acids, including hexanoic acid. finechem-mirea.ruschweizerbart.de It allows for the identification of the main product, this compound, as well as any byproducts or unreacted starting materials. finechem-mirea.ruresearchgate.net The mass spectrometer fragments the eluted compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries like the NIST library for positive identification. impactfactor.orgjppres.com This technique has also been used to identify volatile organic compounds in various matrices, which is relevant for assessing the purity and potential off-odors of this compound products. unirioja.es

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used method for the quantitative analysis of organic compounds like this compound. scioninstruments.com The FID is highly sensitive to compounds that can be ionized in a hydrogen-air flame, making it ideal for detecting carbon-containing molecules. scioninstruments.comlongdom.org The detector's response is generally proportional to the number of carbon atoms in the analyte, allowing for accurate quantification. scioninstruments.com

In the analysis of this compound, GC-FID is used to determine the purity of the synthesized ester and to monitor the progress of the esterification reaction. researchgate.netnih.gov For example, a study on the optimization of neopentyl glycol ester production used GC-FID to quantify the yield of the desired product. researchgate.net The method's robustness and reproducibility make it suitable for quality control in industrial settings. nih.gov The development of a GC-FID method involves optimizing parameters such as the column type, temperature program, and gas flow rates to ensure accurate and reliable quantification of this compound. unicam.it

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC) is a fundamental type of gas chromatography where the stationary phase is a liquid coated on a solid support or the inner walls of a capillary column. microbiozindia.comopenaccessjournals.com This technique separates volatile compounds based on their partitioning between the gaseous mobile phase and the liquid stationary phase. microbiozindia.com GLC is highly effective for separating compounds based on their boiling points and polarities. openaccessjournals.com

In the context of this compound, GLC is employed to determine the purity of the final product. For instance, a purity of over 98% for neopentyl glycol, a precursor to this compound, can be determined by gas chromatographic analysis. google.com The analysis of the qualitative and quantitative composition of reaction samples from neopentyl glycol esterification has been carried out using gas-liquid chromatography, among other methods. finechem-mirea.ru This technique is crucial for ensuring the quality of the final ester product and for studying the kinetics of its formation. finechem-mirea.ru

Spectroscopic Characterization for Mechanistic Insights and Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, complementing the data obtained from chromatography.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups in a molecule. rtilab.com It works by passing infrared radiation through a sample and measuring the absorption at different wavelengths. rtilab.com The resulting FTIR spectrum provides a unique "molecular fingerprint" of the compound. rtilab.com

For this compound, FTIR analysis is crucial for confirming the successful synthesis through the esterification of neopentyl glycol and hexanoic acid. asianpubs.org The key spectral features to confirm the formation of the ester are the appearance of a strong absorption band corresponding to the carbonyl group (C=O) of the ester and a band for the C-O stretching vibration. asianpubs.org In one study, the peak for the ester carbonyl group in a neopentyl glycol ester appeared at 1735.8 cm⁻¹, and the C-O stretching frequency was observed in the 1166 cm⁻¹ region. asianpubs.org The disappearance of the broad O-H stretching band from the starting alcohol (neopentyl glycol) further confirms the completion of the reaction. asianpubs.org FTIR can also be used in quality control to detect impurities or changes in the composition of the material. rtilab.com

Table 1: Characteristic FTIR Absorption Bands for this compound Formation

| Functional Group | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Ester Carbonyl (C=O) | ~1735 | Confirms the formation of the ester linkage. asianpubs.org |

| C-O Stretch | ~1166 | Indicates the presence of the ester group. asianpubs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the detailed molecular structure of organic compounds. mdpi.com It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In the analysis of this compound, the ¹H NMR spectrum shows characteristic signals that confirm its structure. asianpubs.org For a similar neopentyl glycol ester, chemical shifts were observed that are consistent with the structure of this compound. asianpubs.org For example, a new signal appearing around 3.83 ppm is indicative of the protons on the carbon adjacent to the newly formed ester group (-CH₂-O-C=O). asianpubs.org Other signals correspond to the various alkyl protons in the neopentyl and hexanoyl portions of the molecule. asianpubs.org The integration of these signals provides quantitative information about the ratio of protons in different environments.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon atoms in a molecule. While often less sensitive than ¹H NMR, it offers a wider spectral range and can resolve individual carbon signals more clearly. For this compound, the ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the ester group, typically in the range of 170-180 ppm. Signals for the carbons of the neopentyl and hexanoyl alkyl chains would also be present at distinct chemical shifts, allowing for complete structural confirmation. diva-portal.org

Table 2: Representative ¹H NMR Chemical Shifts for a Neopentyl Glycol Ester

| Type of Proton | Chemical Shift (ppm) |

|---|---|

| Alkyl, R-CH₃ | 0.86-0.91 |

| Alkyl, R-CH₂-CH₃ | 1.26 |

| Alkyl, ROC-CH₂-CH₂ -CH₃ | 1.57-1.59 |

| Alkyl, ROC-CH₂ -CH₂-CH₃ | 2.23-2.28 |

| Ester Group, -CH₂ -O-C=O | 3.83 |

Data adapted from a study on the esterification of neopentyl glycol with hexanoic acid. asianpubs.org

Other Advanced Analytical Techniques for Reaction Monitoring

The synthesis of this compound, typically achieved through the esterification of neopentyl glycol with hexanoic acid, benefits from real-time or near-real-time monitoring to ensure optimal reaction conditions, yield, and purity. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the timely measurement of critical process parameters that affect product quality. mt.comresearchgate.net Several advanced analytical techniques are integral to implementing a PAT-based approach for monitoring the formation of this compound. These methods offer significant advantages over traditional offline analysis, such as delayed results from gas chromatography (GC) or titration, by providing immediate insights into reaction kinetics, intermediate formation, and endpoint determination. spectroscopyonline.compharmaceuticalonline.com

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful non-destructive technique for real-time monitoring of liquid-phase chemical reactions. mdpi.com By inserting a probe directly into the reaction vessel, spectra are collected continuously, allowing for the tracking of functional group concentrations over time. nih.govrsc.org In the synthesis of this compound, this method focuses on the infrared spectrum where reactants and products have unique absorption bands.

The key vibrational modes monitored during the esterification of neopentyl glycol and hexanoic acid include:

Disappearance of Reactants: The broad O-H stretching band of the carboxylic acid (hexanoic acid) and the O-H band of the alcohol (neopentyl glycol).

Appearance of Product: The C=O stretching vibration of the ester carbonyl group in this compound, which appears at a different wavenumber than the C=O of the starting carboxylic acid. pharmaceuticalonline.com

Appearance of Byproduct: The O-H stretching of water, which is formed during the reaction.

This continuous stream of spectral data can be translated into concentration profiles, providing a detailed kinetic understanding of the reaction. researchgate.netresearchgate.net

Interactive Table: Example FTIR Data for this compound Synthesis

Online High-Performance Liquid Chromatography (HPLC)

Online HPLC systems provide another avenue for near-real-time reaction monitoring by automating the sampling, dilution, and analysis of the reaction mixture. shimadzu.commt.com A sample is automatically drawn from the reactor, quenched to stop the reaction, and injected into the HPLC system. mt.com This technique separates the individual components of the mixture—neopentyl glycol, hexanoic acid, this compound, and any side products—allowing for precise quantification. pharmaceuticalonline.com

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has enabled much faster analysis times, with cycles as short as a few minutes, making it highly suitable for monitoring the progress of esterification reactions. chromatographyonline.com This quantitative data is invaluable for building kinetic models and identifying the formation of impurities. chromatographyonline.com

Interactive Table: Example Online HPLC Data for this compound Synthesis

Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy

Benchtop NMR spectroscopy has emerged as a viable PAT tool for online reaction monitoring. magritek.com By flowing the reaction mixture through a closed-loop system connected to the spectrometer, real-time quantitative data can be obtained without the need for sample preparation or calibration curves. NMR provides detailed structural information, making it possible to unambiguously identify reactants, intermediates, and the final ester product. For this compound synthesis, ¹H NMR could be used to monitor the disappearance of the CH₂OH protons of neopentyl glycol and the appearance of the ester-linked CH₂O- protons of the product, which would have a distinct chemical shift.

Other Potential Techniques

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides vibrational information about molecules and can be used in-situ with fiber-optic probes. It is particularly advantageous for reactions in aqueous media, as the Raman signal for water is weak, causing less interference than in FTIR.

Reaction Calorimetry: This technique measures the heat generated or absorbed by the reaction. The rate of heat flow is directly proportional to the reaction rate. For the esterification of neopentyl glycol, the heat profile would provide a direct measure of the reaction's kinetic progress and could be used to detect any unforeseen exothermic events.

The integration of these advanced analytical methodologies allows for a comprehensive understanding and precise control over the synthesis of this compound, leading to improved process efficiency, consistency, and product quality.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Reaction Energetics and Transition States

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies. academicdirect.orgrsc.org This information is crucial for understanding the feasibility and rate of various chemical processes involving neopentyl hexanoate (B1226103), including thermal decomposition (pyrolysis) and hydrolysis.

The process involves optimizing the 3D geometry of the molecular structures involved in a reaction pathway. acs.org For a given reaction, such as ester elimination, QM calculations can distinguish between different potential mechanisms, like concerted or stepwise pathways, by locating the relevant transition states and intermediates on the free-energy surface. acs.org For example, calculations can determine the energy barrier for a reaction, which is the energy required to reach the transition state. A lower energy barrier corresponds to a faster reaction rate. These computational approaches can trace the entire reaction pathway from reactants to products, providing a detailed, step-by-step view of the chemical transformation. rsc.org

Table 1: Representative Data from QM Calculations for Ester Reactions This table illustrates the type of data obtained from quantum mechanical calculations for generic ester reactions, providing insights into their stability and reactivity.

| Reaction Pathway | Method | Calculated Parameter | Value (kJ/mol) | Significance |

|---|---|---|---|---|

| Thermal Elimination | DFT (B3LYP/6-31G(d,p)) | Activation Energy (Ea) | 135 - 165 | Energy barrier to decomposition via a cyclic transition state. academicdirect.org |

| Base-Catalyzed Hydrolysis | DFT with Solvent Model | Gibbs Free Energy of Activation (ΔG‡) | 110 - 140 | Energy barrier for reaction with hydroxide (B78521), indicating reaction speed. rsc.org |

| Radical-Induced Decomposition | DFT (UM06-L) | Transition State Energy | 5 - 10 | Low barrier for certain radical processes, suggesting high reactivity. rsc.org |

Molecular Dynamics Simulations of Ester Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the substance's behavior. nih.gov For ester systems like neopentyl hexanoate, MD is used to predict a range of physicochemical properties and to study how the molecules interact with each other and with other substances. mdpi.comsemanticscholar.org These simulations are particularly valuable for understanding properties like density, viscosity, and thermal stability, as well as the behavior of esters in complex mixtures such as lubricants or cosmetic formulations. mdpi.comresearchgate.net

An MD simulation begins by building a molecular model of the system, for instance, a box containing many this compound molecules. semanticscholar.org A force field, such as OPLS (Optimized Potentials for Liquid Simulations) or UNIVERSAL, is chosen to describe the forces between atoms. nih.govsemanticscholar.org The simulation then proceeds in steps, calculating the forces on each atom and using Newton's laws of motion to update their positions and velocities over a series of small time increments. semanticscholar.org By running the simulation under specific conditions (e.g., constant temperature and pressure, known as the NPT ensemble), researchers can observe emergent properties and processes, such as phase transitions or the formation of aggregates. nih.gov For instance, simulations can be used to model the thermal degradation of polyol esters by tracking the chemical reactions that occur at high temperatures.

Table 2: Typical Parameters and Outputs of an MD Simulation for an Ester System This table outlines the setup and resulting data from a typical molecular dynamics simulation used to study the physical properties of an ester-based system.

| Parameter/Output | Description | Typical Value/Result | Reference |

|---|---|---|---|

| Input Parameters | |||

| Force Field | A set of equations and parameters to calculate potential energy. | OPLS, UNIVERSAL | nih.govsemanticscholar.org |

| Ensemble | The statistical ensemble defining thermodynamic variables. | NPT (constant Number of particles, Pressure, Temperature) | nih.gov |

| Temperature | The simulated temperature of the system. | 298 K (25 °C) | nih.gov |

| Simulation Time | The total duration of the simulated physical time. | 100 nanoseconds (ns) | nih.gov |

| Output Properties | |||

| Density | Calculated from the system's mass and volume. | Varies with ester structure | mdpi.com |

| Viscosity | A measure of the fluid's resistance to flow. | Varies with ester structure | mdpi.com |

| Self-Assembly | Observation of how molecules organize (e.g., forming micelles). | Convergence towards micelle-like structures | nih.gov |

Predictive Modeling of Hydrolysis Rate Constants from Molecular Structure

The hydrolysis of esters—their reaction with water to form a carboxylic acid and an alcohol—is a critical degradation pathway. Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), are developed to estimate hydrolysis rates directly from a molecule's structure, avoiding the need for extensive experimental testing. nih.gov These models are particularly important for assessing the environmental persistence of chemicals. nih.gov

For carboxylic acid esters like this compound, QSAR models predict the base-catalyzed hydrolysis rate constant by using a set of calculated molecular descriptors as inputs to a statistical model, such as multiple linear regression. nih.govresearchgate.net These descriptors quantify various electronic and steric properties of the molecule. Key descriptors often include parameters related to steric hindrance around the reactive carbonyl group, the partial atomic charges on the atoms involved in the reaction, and the pKa of the leaving alcohol group. nih.gov Advanced methods use quantum chemical topology to derive descriptors from the molecule's wave function, focusing on the properties of the (O=C)–O fragment, which is the active center for hydrolysis. acs.orgresearchgate.net These models have shown high accuracy in predicting hydrolysis rates for a wide range of esters. researchgate.net

Table 3: Descriptors Used in QSAR Models for Predicting Ester Hydrolysis Rates This table shows examples of molecular descriptors used as inputs in predictive models to estimate the rate of hydrolysis for esters.

| Descriptor Class | Specific Descriptor Example | Property Measured | Influence on Hydrolysis Rate | Reference |

|---|---|---|---|---|

| Electronic | Partial charge on carbonyl carbon | Electrophilicity of the reaction site | A more positive charge generally increases the rate of nucleophilic attack. | nih.gov |

| Electronic | pKa of the leaving group (alcohol) | Stability of the leaving group anion | A lower pKa (more acidic alcohol) leads to a better leaving group and a faster rate. | nih.gov |

| Steric | Steric parameters (e.g., Taft's E_s) | Physical hindrance around the reaction center | Increased bulk near the carbonyl group slows the reaction rate. | nih.gov |

| Quantum Topological | Electron density at bond critical point | Strength and nature of the C-O ester bond | Relates to the ease with which the bond can be broken during the reaction. | acs.orgresearchgate.net |

Theoretical Analysis of Radical Formation and Propagation in Oxidation Processes

The oxidation of esters is a primary degradation mechanism, especially at elevated temperatures in the presence of air, and it proceeds through a free-radical chain reaction. bham.ac.uk Theoretical analysis is vital for understanding the initial steps of this process: the formation of carbon radicals (initiation) and their subsequent reactions (propagation).

Studies on this compound as a model ester lubricant have shown that the susceptibility of its carbon-hydrogen (C-H) bonds to oxidative attack is not uniform. bham.ac.ukresearchgate.net The initial step involves the abstraction of a hydrogen atom to form a carbon radical. bham.ac.uk Theoretical and experimental work by Sniegoski determined the relative reactivity for different C-H bonds within the this compound molecule. bham.ac.ukpeter-greven.de The internal methylene (B1212753) (CH2) groups on the hexanoate chain are the most reactive and thus the most likely sites for initial radical formation. bham.ac.uk Once formed, this carbon radical reacts rapidly with oxygen to form a peroxy radical (ROO•). bham.ac.ukpolyu.edu.hk This peroxy radical can then abstract a hydrogen atom from another ester molecule, forming a hydroperoxide (ROOH) and a new carbon radical, thereby propagating the chain reaction. bham.ac.uk Recent theoretical work has also explored the complex recombination reactions of peroxy radicals, which can lead to the formation of new, more stable ether or ester products, contributing to the polymerization and viscosity increase of lubricants over time. copernicus.orgresearchgate.net